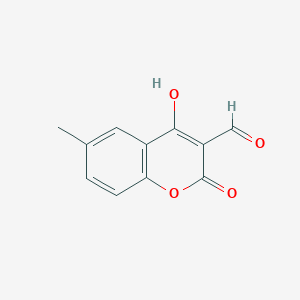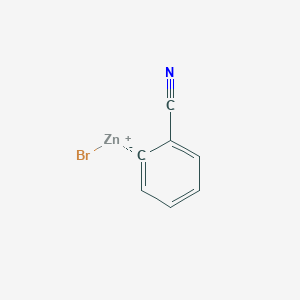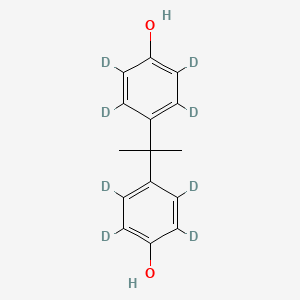
pCl-Tosyletomidate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Molecular Structure Analysis
The molecular structure of pCl-Tosyletomidate is complex, with a combination of different functional groups. It includes a 1H-imidazole ring, a carboxylate group, a sulfonyl group attached to a 4-methylphenyl ring, and a 1-(4-chlorophenyl)ethyl group .Physical And Chemical Properties Analysis
This compound is a white crystalline powder . It has a molecular weight of 448.92 . The compound is soluble in polar solvents such as DMSO and ethanol .Aplicaciones Científicas De Investigación
Drug Delivery Systems Using Polycaprolactone (PCL)
A study by Repanas et al. (2016) explored the use of polycaprolactone (PCL) in drug delivery systems, specifically encapsulating the platelet aggregation inhibitor dipyridamole (DIP) in PCL. This research highlights the potential of PCL in creating drug delivery systems with sustained release properties, which could be relevant for delivering compounds like pCl-Tosyletomidate (Repanas et al., 2016).
Biodegradable Polymer Applications in Biomedicine
Bartnikowski et al. (2019) reviewed the degradation mechanisms of PCL, a biodegradable polymer widely used in biomedical applications. This study provides insights into how the degradation of polymers like PCL can influence their application in biomedical fields, which could be pertinent when considering the delivery or stability of drugs like this compound (Bartnikowski et al., 2019).
Poly-ϵ-caprolactone in Pharmaceutical and Biomedical Applications
Sinha et al. (2004) and Espinoza et al. (2020) discussed the use of PCL in various drug delivery systems, including microspheres and nanospheres, for targeted drug delivery and controlled release. These studies underscore the utility of PCL in creating effective delivery systems, which may be relevant for the application of this compound in medical contexts (Sinha et al., 2004); (Espinoza et al., 2020).
Hemocompatibility Improvement of PCL Films
Jiang et al. (2011) investigated enhancing the hemocompatibility of PCL film surfaces, which is crucial for biomedical applications involving blood contact. This research is relevant to understanding how materials used in conjunction with drugs like this compound can be optimized for medical use (Jiang et al., 2011).
Surface Modification of PCL Films
Cheng and Teoh (2004) worked on modifying the surface of PCL films, improving their hydrophilicity and cell-biomaterial interaction. This is relevant for the development of drug delivery systems where surface properties are critical (Cheng & Teoh, 2004).
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis of pCl-Tosyletomidate can be achieved through a multi-step reaction pathway starting from commercially available starting materials.", "Starting Materials": [ "p-Chlorobenzoic acid", "Tosyl chloride", "Ethylamine", "Sodium hydroxide", "Hydrochloric acid", "Sodium chloride", "Diethyl ether", "Methanol" ], "Reaction": [ "Step 1: p-Chlorobenzoic acid is reacted with thionyl chloride to form p-chlorobenzoyl chloride.", "Step 2: p-chlorobenzoyl chloride is then reacted with ethylamine to form p-chlorobenzamide.", "Step 3: Tosyl chloride is reacted with sodium hydroxide to form tosylate ion.", "Step 4: p-chlorobenzamide is reacted with tosylate ion to form p-chlorobenzyl tosylate.", "Step 5: p-chlorobenzyl tosylate is then reacted with sodium hydroxide to form pCl-Tosyletomidate.", "Step 6: The final product is isolated and purified by precipitation with diethyl ether and recrystallization from methanol." ] } | |
Número CAS |
1192798-32-5 |
Fórmula molecular |
C21H21ClN2O5S |
Peso molecular |
448.92 |
Pureza |
>95% |
Sinónimos |
2-{[(4-Methylphenyl)sulfonyl]oxy}ethyl 1-[(1R)-1-(4-chlorophenyl)ethyl]-1H-imidazole-5-carboxylate |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![4-[(1E,3E)-4-(1-ethylquinolin-1-ium-4-yl)buta-1,3-dienyl]-N,N-dimethylaniline;perchlorate](/img/structure/B1147615.png)
![Carbonyl dichloride;4-[2-(4-hydroxyphenyl)propan-2-yl]phenol](/img/structure/B1147626.png)
